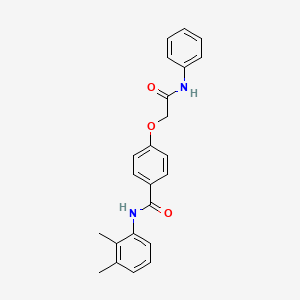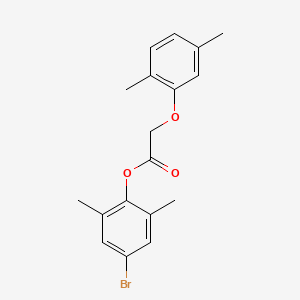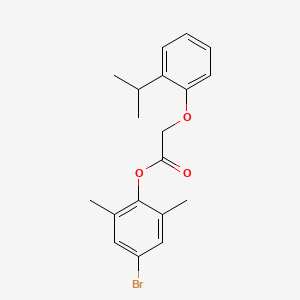
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide
Vue d'ensemble
Description
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide, commonly known as AOE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOE is a synthetic compound that belongs to the family of benzamides and has been extensively studied for its various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of AOE is not fully understood, but studies have suggested that it exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. AOE has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, AOE has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. AOE has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in various cell culture and animal models. AOE has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AOE for lab experiments is its high potency and selectivity towards cancer cells. AOE has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of AOE is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of AOE. One of the most promising areas of research is the development of novel formulations and delivery systems for AOE to improve its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of AOE with other anticancer agents. Finally, further studies are needed to fully understand the mechanism of action of AOE and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Applications De Recherche Scientifique
AOE has been extensively studied for its various biological and pharmacological properties. One of the most significant applications of AOE is in the field of cancer research. Studies have shown that AOE exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. AOE has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-18-9-8-10-19(4-2)24(18)27-25(29)20-13-15-22(16-14-20)30-17-23(28)26-21-11-6-5-7-12-21/h5-16H,3-4,17H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFIKIDDDKUWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-methylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478269.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B3478277.png)
![N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3478280.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B3478287.png)
![N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478301.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B3478315.png)
![N-(2-ethylphenyl)-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478317.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)benzamide](/img/structure/B3478318.png)
![N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478323.png)
![2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B3478327.png)



